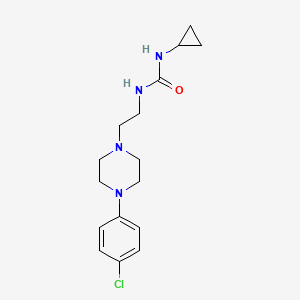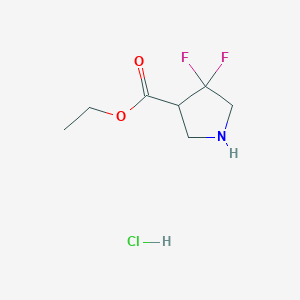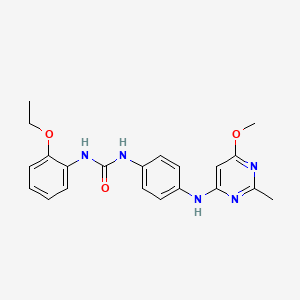
4-(4-Fluorophenoxy)-5-methoxy-2-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenoxy)-5-methoxy-2-phenylpyrimidine, also known as FMPP, is a chemical compound that has gained attention in scientific research due to its potential in various fields. This compound is a pyrimidine derivative that has a phenyl and fluorophenyl ring attached to it. FMPP has been synthesized by several methods and has shown promising results in various scientific studies.
Applications De Recherche Scientifique
Synthesis and Kinase Inhibition
One area of research involves the synthesis of compounds related to "4-(4-Fluorophenoxy)-5-methoxy-2-phenylpyrimidine" for the development of kinase inhibitors. For example, a study by Schroeder et al. (2009) discovered a series of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This research highlighted the potential of such compounds in inhibiting tumor growth and advancing clinical trials due to their excellent in vivo efficacy and favorable pharmacokinetic profiles (Schroeder et al., 2009).
Anticancer Agents and Tubulin Inhibition
Research has also been conducted on the use of related pyrimidine compounds as anticancer agents through mechanisms such as tubulin inhibition. Zhang et al. (2007) synthesized a series of triazolopyrimidines showing potent anticancer activity by promoting tubulin polymerization in vitro. These compounds did not bind competitively with paclitaxel but inhibited the binding of vincas to tubulin, offering a unique mechanism of action against cancer (Zhang et al., 2007).
Tumor Selective Delivery and Fluoropyrimidine Carbamates
Another significant application is the development of oral fluoropyrimidine carbamates like capecitabine, which are designed for tumor-selective delivery of 5-fluorouracil. Studies have demonstrated the potential of these compounds in achieving higher concentrations of 5-fluorouracil within tumors than in plasma or normal tissues, leading to enhanced efficacy and safety profiles. This approach aims at selectively targeting tumors through a cascade of enzymatic conversions, thereby improving the therapeutic outcomes in cancer treatment (Miwa et al., 1998).
Antiviral Activity
Additionally, related pyrimidine nucleosides have been evaluated for their antiviral activity. Doong et al. (1991) investigated several 2',3'-dideoxy-3'-thiapyrimidine nucleosides for their ability to inhibit hepatitis B virus DNA replication in vitro. Compounds like 2',3'-Dideoxy-3'-thiacytidine and 5-fluoro-2',3'-dideoxy-3'-thiacytidine showed potent anti-HBV activity, suggesting their potential for the treatment of HBV infection (Doong et al., 1991).
Propriétés
IUPAC Name |
4-(4-fluorophenoxy)-5-methoxy-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-21-15-11-19-16(12-5-3-2-4-6-12)20-17(15)22-14-9-7-13(18)8-10-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZRRIKAKHFHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one](/img/structure/B2662397.png)
![N-(1,3-benzodioxol-5-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2662398.png)

![3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2662400.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2662402.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2662406.png)

![2-[(3-Chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2662411.png)
![4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2662413.png)
![N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2662415.png)
![3-[(4-Ethyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzenesulfonyl fluoride](/img/structure/B2662416.png)
